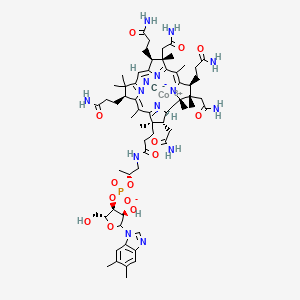
vitamin B12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin B12 is a water-soluble vitamin and belongs to the B-complex group. Its molecular structure features a cobalt ion at the center of a corrin ring, which consists of four reduced pyrrole rings connected to form a single macrocycle. Unlike other vitamins, this compound is unique because it contains a metal element—cobalt. It appears as red crystalline powder, is odorless, soluble in water, and sparingly soluble in ethanol, acetone, chloroform, and ether .
Preparation Methods
Synthetic Routes::
Cyanocobalamin (CN-Cbl): The most common form of Vitamin B12, synthesized by reacting cobalt salts with cyanide ions.
Hydroxocobalamin (OH-Cbl): Prepared by hydrolyzing CN-Cbl.
Methylcobalamin (Me-Cbl): Derived from OH-Cbl through methylation.
Adenosylcobalamin (Ado-Cbl): Synthesized by replacing the cyanide group in CN-Cbl with an adenosine moiety.
- Fermentation: Microorganisms (mainly bacteria) produce this compound. Streptomyces griseus and Propionibacterium freudenreichii are commonly used.
- Purification: Extraction, chromatography, and crystallization yield pure this compound.
Chemical Reactions Analysis
Vitamin B12 participates in various reactions:
Cobalt-Carbon Bond Cleavage: Essential for its biological activity.
Methyl Transfer Reactions: B12 acts as a coenzyme for enzymes involved in methionine synthesis.
DNA Synthesis: B12 contributes to nucleotide synthesis.
Scientific Research Applications
Medicine: Used to treat Vitamin B12 deficiency, pernicious anemia, and neuropathies.
Biochemistry: Vital for methionine synthesis and DNA replication.
Industry: Added to animal feed for livestock health.
Mechanism of Action
Methylcobalamin: Facilitates methionine synthesis.
Adenosylcobalamin: Involved in branched-chain amino acid metabolism.
DNA Synthesis: B12 supports thymidine synthesis.
Comparison with Similar Compounds
Vitamin B12 stands out due to its cobalt content and unique role in DNA synthesis. Similar compounds include folic acid (B9) and other B vitamins.
Properties
Molecular Formula |
C63H88CoN14O14P |
|---|---|
Molecular Weight |
1355.4 g/mol |
IUPAC Name |
cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57?,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
FDJOLVPMNUYSCM-QJRSUKKJSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















